2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
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Overview
Description
2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is a pyrrole building block used for the synthesis of porphyrins . It has a molecular weight of 305.28 and a molecular formula of C15H15NO6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The ring is substituted with two methyl groups at the 2,5-positions, a benzyl group at the 1-position, and two hydroxy groups at the 3,4-positions. Additionally, it has two carboxylate groups attached to the 2,5-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. It is known that its molecular weight is 305.28 and its molecular formula is C15H15NO6 .Scientific Research Applications
Drug Discovery
Pyrrole derivatives, including “2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate”, are versatile heterocyclic moieties exhibiting a wide range of pharmacological actions with high therapeutic value . They are used in the design and development of new drugs due to their versatility, selectivity, and biocompatibility .
Material Science
Pyrrole derivatives are used in material science for the synthesis of various materials . The properties of pyrrole make it a valuable tool in this field .
Catalysis
Pyrrole derivatives are used in catalysis . They are involved in various synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Synthesis of Porphyrins
“2,5-Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate” is a pyrrole building block for the synthesis of porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges.
Green Chemistry
Pyrrole derivatives are used in green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles . These methods are environmentally friendly and sustainable .
Organic Chemistry
Pyrrole derivatives are fundamental building blocks for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry . Their synthesis has been a crucial area for research .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a pyrrole building block for the synthesis of porphyrins , which play crucial roles in various biological processes such as oxygen transport and photosynthesis.
Biochemical Pathways
The compound is involved in the synthesis of porphyrins . Porphyrins are part of several important biochemical pathways, including those involved in the transport of oxygen in the bloodstream and the process of photosynthesis in plants.
properties
IUPAC Name |
dimethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-21-14(19)10-12(17)13(18)11(15(20)22-2)16(10)8-9-6-4-3-5-7-9/h3-7,17-18H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSGIPNBEQVHHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406656 |
Source
|
Record name | Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148528-45-4 |
Source
|
Record name | 2,5-Dimethyl 3,4-dihydroxy-1-(phenylmethyl)-1H-pyrrole-2,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148528-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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